molecular formula C21H16N2OS2 B2821653 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034344-68-6

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2821653
CAS No.: 2034344-68-6
M. Wt: 376.49
InChI Key: RGKDHMMBCNZXJT-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with thiophene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a pyridine derivative, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and 3-thiophenemethanol share the thiophene ring structure.

    Pyridine derivatives: Compounds such as 2-pyridinemethanol and 3-pyridinecarboxylic acid are structurally similar.

    Benzamide derivatives: Compounds like N-(2-aminophenyl)benzamide and 4-chlorobenzamide share the benzamide core.

Uniqueness

What sets 4-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide apart is its unique combination of thiophene, pyridine, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c24-21(16-7-5-15(6-8-16)19-4-2-11-26-19)23-13-17-3-1-10-22-20(17)18-9-12-25-14-18/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKDHMMBCNZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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